molecular formula C12H8HgN2O4 B14317023 Bis(2-nitrophenyl)mercury CAS No. 110516-57-9

Bis(2-nitrophenyl)mercury

Cat. No.: B14317023
CAS No.: 110516-57-9
M. Wt: 444.79 g/mol
InChI Key: OOOVBGFOABFCFH-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)mercury: is an organomercury compound with the molecular formula

C12H8HgN2O4C_{12}H_{8}HgN_{2}O_{4}C12​H8​HgN2​O4​

. It consists of a mercury atom bonded to two 2-nitrophenyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-nitrophenyl)mercury typically involves the reaction of mercury(II) acetate with 2-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniformity and high yield. The purification of the product is typically achieved through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2-nitrophenyl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

    Substitution: The mercury atom can be substituted by other metals or groups through transmetalation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Transmetalation reactions often involve reagents like organolithium or Grignard reagents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-aminophenylmercury derivatives.

    Substitution: Formation of new organometallic compounds with different metal centers.

Scientific Research Applications

Bis(2-nitrophenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity and its interactions with biological molecules.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Used in the manufacturing of specialty chemicals and materials, including catalysts and intermediates for chemical synthesis.

Mechanism of Action

The mechanism by which bis(2-nitrophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes and lead to toxic effects.

Comparison with Similar Compounds

Bis(2-nitrophenyl)mercury can be compared with other organomercury compounds such as:

    Bis(4-nitrophenyl)mercury: Similar structure but with nitro groups in the para position, leading to different reactivity and properties.

    Bis(2-chlorophenyl)mercury: Contains chlorine atoms instead of nitro groups, resulting in different chemical behavior and applications.

    Phenylmercury acetate: A simpler organomercury compound with different reactivity and uses.

The uniqueness of this compound lies in the presence of nitro groups, which impart specific chemical properties and reactivity that are distinct from other organomercury compounds.

Properties

CAS No.

110516-57-9

Molecular Formula

C12H8HgN2O4

Molecular Weight

444.79 g/mol

IUPAC Name

bis(2-nitrophenyl)mercury

InChI

InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-4H;

InChI Key

OOOVBGFOABFCFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Hg]C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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